1-((3-Fluorobenzyl)sulfonyl)-3-(isobutylsulfonyl)azetidine
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Overview
Description
1-((3-Fluorobenzyl)sulfonyl)-3-(isobutylsulfonyl)azetidine is a synthetic organic compound that features both fluorobenzyl and isobutylsulfonyl groups attached to an azetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((3-Fluorobenzyl)sulfonyl)-3-(isobutylsulfonyl)azetidine typically involves multi-step organic reactions. One common approach is to start with the azetidine ring and introduce the sulfonyl groups through sulfonylation reactions. The fluorobenzyl group can be introduced via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
1-((3-Fluorobenzyl)sulfonyl)-3-(isobutylsulfonyl)azetidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove sulfonyl groups or reduce other functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce simpler hydrocarbons or alcohols.
Scientific Research Applications
1-((3-Fluorobenzyl)sulfonyl)-3-(isobutylsulfonyl)azetidine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-((3-Fluorobenzyl)sulfonyl)-3-(isobutylsulfonyl)azetidine involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-((3-Fluorobenzyl)sulfonyl)-3-(methylsulfonyl)azetidine
- 1-((3-Fluorobenzyl)sulfonyl)-3-(ethylsulfonyl)azetidine
- 1-((3-Fluorobenzyl)sulfonyl)-3-(propylsulfonyl)azetidine
Uniqueness
1-((3-Fluorobenzyl)sulfonyl)-3-(isobutylsulfonyl)azetidine is unique due to the presence of both fluorobenzyl and isobutylsulfonyl groups, which confer distinct chemical and physical properties
Properties
IUPAC Name |
1-[(3-fluorophenyl)methylsulfonyl]-3-(2-methylpropylsulfonyl)azetidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20FNO4S2/c1-11(2)9-21(17,18)14-7-16(8-14)22(19,20)10-12-4-3-5-13(15)6-12/h3-6,11,14H,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWAPGJQMTVZCCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1CN(C1)S(=O)(=O)CC2=CC(=CC=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20FNO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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